3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a 1,2-oxazole ring, substituted with chlorinated phenyl groups and a carbonitrile group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the chlorinated phenyl groups and the carbonitrile group is done through substitution reactions using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-[(1E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
- 5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
Uniqueness
3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both chlorinated phenyl groups and a carbonitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c19-12-4-3-5-13(10-12)22-9-8-17-15(11-21)18(23-24-17)14-6-1-2-7-16(14)20/h1-10,22H/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVZRNVRLFZAHZ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.